REACTION_CXSMILES
|
[CH:1]([C:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH2:4]1)[CH2:10]2)=[CH2:2].C(=O)([O-])[O-:14].[Na+].[Na+]>ClCCl>[O:14]1[CH2:2][CH:1]1[C:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH2:4]1)[CH2:10]2 |f:1.2.3|
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
C(=C)C12CC3CC(CC(C1)C3)C2
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
70-m-chloroperbenzoic acid
|
Quantity
|
36.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over 30 minutes on a water bath
|
Duration
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30 min
|
Type
|
WASH
|
Details
|
was washed with a 5% sodium sulfite aqueous solution and saturated aqueous sodium bicarbonate
|
Type
|
CONCENTRATION
|
Details
|
the obtained organic layer was then concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on a silica gel (SiO2400 g, developing solution: hexane/ethyl acetate=15/1)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(C1)C12CC3CC(CC(C1)C3)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: CALCULATEDPERCENTYIELD | 123.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |